

# 2,5-Dibromophenol chemical properties and structure

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## Compound of Interest

Compound Name: 2,5-Dibromophenol

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An In-depth Technical Guide to **2,5-Dibromophenol**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2,5-Dibromophenol** is a halogenated aromatic compound of significant interest in organic synthesis. Its unique substitution pattern, featuring a phenolic hydroxyl group and two bromine atoms on the benzene ring, imparts versatile reactivity, making it a valuable intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[1][2] This document provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **2,5-Dibromophenol**, tailored for professionals in research and drug development.

## Chemical Structure and Identification

**2,5-Dibromophenol** consists of a phenol molecule substituted with bromine atoms at the C2 and C5 positions relative to the hydroxyl group.[3] This arrangement of substituents influences the molecule's electronic properties and reactivity.

The structural and identification details are summarized below.

Identifier	Value
IUPAC Name	2,5-dibromophenol[4]
Synonyms	Phenol, 2,5-dibromo-; 2,5-Dibromo-1-hydroxybenzene[5][6]
CAS Number	28165-52-8[4]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> Br <sub>2</sub> O[4]
SMILES	<chem>C1=CC(=C(C=C1Br)O)Br</chem> [4]
InChI	InChI=1S/C6H4Br2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H[4]
InChIKey	GUXWVUVLXIJHQF-UHFFFAOYSA-N[4]

## Physicochemical Properties

**2,5-Dibromophenol** is a solid at room temperature, appearing as a white to pale yellow powder.[1] It exhibits limited solubility in water but is more soluble in organic solvents.[1] It should be stored at room temperature under an inert atmosphere to ensure stability.[7]

A summary of its key physicochemical properties is presented in the table below.

Property	Value
Molecular Weight	251.90 g/mol [4]
Exact Mass	251.86084 Da[4]
Monoisotopic Mass	249.86289 Da[4]
Appearance	White to pale yellow crystalline powder/solid[1]
Melting Point	73-74 °C
Boiling Point	244.6 ± 20.0 °C at 760 mmHg
Density	2.1 ± 0.1 g/cm <sup>3</sup>
Topological Polar Surface Area	20.2 Å <sup>2</sup> [4]
XLogP3	3.2[6]
Solubility	Slightly soluble in water; very slightly soluble in chloroform and methanol[1]

## Spectroscopic Analysis (Predicted)

While experimental spectra are not widely published, the structural features of **2,5-Dibromophenol** allow for the prediction of its key spectroscopic characteristics.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region and one signal for the hydroxyl proton.

- Aromatic Protons (3H):** Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and would appear as distinct signals, likely between  $\delta$  6.8 and 7.5 ppm. The proton at C6 (ortho to -OH) would likely be a doublet, the proton at C4 (para to -OH) a doublet of doublets, and the proton at C3 (meta to -OH) a doublet.
- Hydroxyl Proton (1H):** A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of  $\delta$  4-7 ppm.

## $^{13}\text{C}$ NMR Spectroscopy

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is expected to display six unique signals, as all carbon atoms in the aromatic ring are in chemically distinct environments.

- C-O Carbon: The carbon atom attached to the hydroxyl group (C1) would be significantly deshielded, appearing in the  $\delta$  150-155 ppm range.
- C-Br Carbons: The carbons bonded to bromine (C2 and C5) would appear in the  $\delta$  110-120 ppm range.
- C-H Carbons: The remaining three carbons (C3, C4, C6) would resonate in the typical aromatic region of  $\delta$  115-135 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of **2,5-Dibromophenol** would exhibit characteristic absorption bands corresponding to its functional groups.

- O-H Stretch: A strong, broad band in the region of  $3200\text{-}3600\text{ cm}^{-1}$  due to the phenolic hydroxyl group.
- C-O Stretch: A strong band around  $1200\text{-}1260\text{ cm}^{-1}$ .
- C=C Aromatic Stretch: Medium to weak bands in the  $1450\text{-}1600\text{ cm}^{-1}$  region.
- C-H Aromatic Stretch: Peaks appearing above  $3000\text{ cm}^{-1}$ .
- C-Br Stretch: Absorptions in the fingerprint region, typically between  $500\text{-}650\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

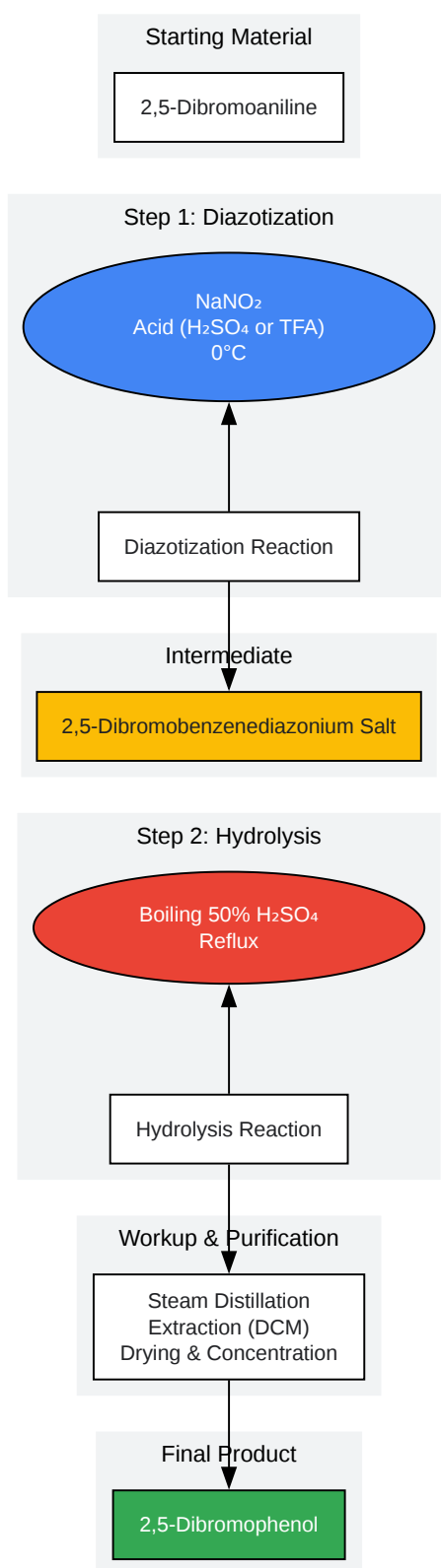
In electron ionization mass spectrometry (EI-MS), the spectrum would be characterized by a prominent molecular ion peak cluster. Due to the natural isotopic abundance of bromine ( $^{79}\text{Br} \approx 50.7\%$ ,  $^{81}\text{Br} \approx 49.3\%$ ), the molecular ion will appear as a triplet of peaks.

- $[\text{M}]^+$ : A peak at  $m/z$  250 (containing two  $^{79}\text{Br}$  isotopes).

- $[M+2]^+$ : A peak at  $m/z$  252 (containing one  $^{79}\text{Br}$  and one  $^{81}\text{Br}$ ), which would be the most intense peak in the cluster.
- $[M+4]^+$ : A peak at  $m/z$  254 (containing two  $^{81}\text{Br}$  isotopes). The relative intensity ratio of these peaks would be approximately 1:2:1.

## Synthesis of 2,5-Dibromophenol

**2,5-Dibromophenol** is commonly synthesized from 2,5-dibromoaniline via a diazotization-hydrolysis sequence. This two-step process is a standard method for converting an aromatic amine to a phenol.



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Caption: Synthesis workflow for **2,5-Dibromophenol** from 2,5-dibromoaniline.

## Experimental Protocol: Synthesis from 2,5-Dibromoaniline

This protocol provides a general methodology for the laboratory-scale synthesis of **2,5-Dibromophenol**.

Materials:

- 2,5-Dibromoaniline (55.8 mmol)
- Trifluoroacetic acid (TFA) (80 mL) or 75% Sulfuric Acid
- Sodium nitrite ( $\text{NaNO}_2$ ) (65.2 mmol)
- 50% aqueous Sulfuric acid ( $\text{H}_2\text{SO}_4$ ) (120 mL)
- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) (10 g)
- Dichloromethane (DCM)
- Ice bath
- Heating mantle and reflux condenser
- Steam distillation apparatus
- Separatory funnel

Procedure:

- Diazotization: In a suitable reaction vessel, dissolve 2,5-dibromoaniline (55.8 mmol) in trifluoroacetic acid (80 mL). Cool the solution to  $0^\circ\text{C}$  using an ice bath.[\[1\]](#)
- Slowly add sodium nitrite (65.2 mmol) in several portions to the cooled solution while maintaining the temperature at  $0^\circ\text{C}$ . Stir the mixture until the formation of the diazonium salt is complete.[\[1\]](#)

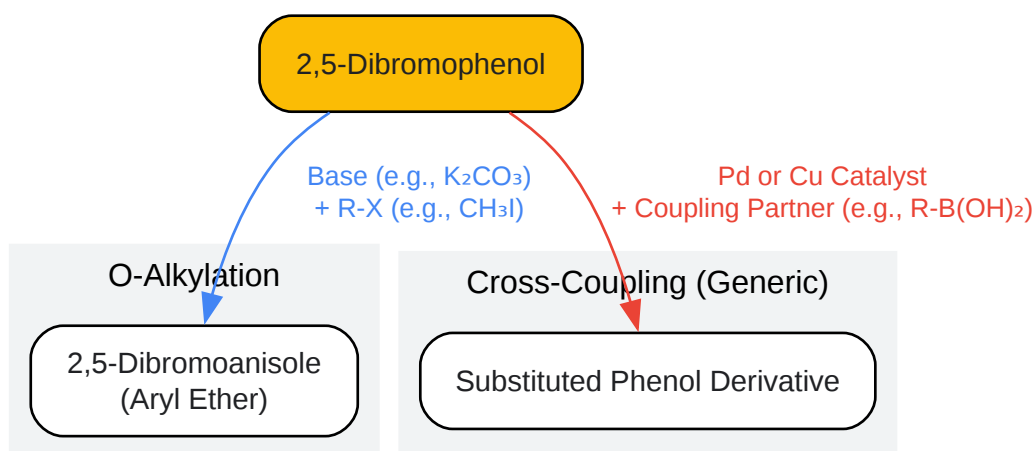
- Hydrolysis: In a separate flask equipped for reflux, prepare a boiling solution of 50% sulfuric acid (120 mL) containing sodium sulfate (10 g).<sup>[1]</sup>
- Slowly and carefully add the previously prepared diazonium salt solution to the boiling sulfuric acid solution.<sup>[1]</sup>
- Maintain the reaction mixture at reflux for approximately 1 hour to ensure complete hydrolysis.<sup>[1]</sup>
- Purification: Upon completion of the reaction, set up the apparatus for steam distillation. Steam distill the product from the reaction mixture.<sup>[1]</sup>
- Collect the distillate, which contains the crude **2,5-Dibromophenol**.
- Extract the distillate with dichloromethane (e.g., 2 x 200 mL).<sup>[1]</sup>
- Combine the organic layers and dry over anhydrous sodium sulfate.<sup>[1]</sup>
- Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield **2,5-Dibromophenol**, typically as a yellow solid.<sup>[1]</sup> The reported yield for this procedure is approximately 41%.<sup>[1]</sup> An alternative procedure reports a yield of 85%.

## Chemical Reactivity and Applications

The synthetic utility of **2,5-Dibromophenol** arises from the reactivity of both the phenolic hydroxyl group and the C-Br bonds. This dual reactivity makes it a versatile building block for constructing diverse molecular architectures.<sup>[2]</sup>

- Reactions of the Hydroxyl Group: The phenolic proton is weakly acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide can participate in reactions such as Williamson ether synthesis to form aryl ethers.<sup>[8]</sup>
- Reactions of the Bromine Substituents: The bromine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 and C5 positions, enabling the introduction of a wide array of functional groups.<sup>[2]</sup>





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Caption: Key chemical reactivity pathways of **2,5-Dibromophenol**.

## Safety and Handling

**2,5-Dibromophenol** is classified as a hazardous substance and must be handled with appropriate safety precautions.

- Hazards: It is toxic if swallowed (Acute Toxicity, Oral, Category 3).[4][6] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9]
- Handling: Always handle in a well-ventilated area or a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid formation of dust and aerosols.[9]
- First Aid:
  - If Swallowed: Rinse mouth and get emergency medical help immediately.[4]
  - Skin Contact: Wash off immediately with plenty of soap and water.[9]
  - Eye Contact: Rinse cautiously with water for several minutes.[9]
  - Inhalation: Move the person to fresh air.[9]

- Storage: Store in a tightly closed container in a dry, well-ventilated place.[9] Keep locked up or in an area accessible only to qualified personnel.[9]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

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